molecular formula C9H18N2O2 B6243810 N,N-dimethyl-3-(morpholin-4-yl)propanamide CAS No. 53151-52-3

N,N-dimethyl-3-(morpholin-4-yl)propanamide

Cat. No.: B6243810
CAS No.: 53151-52-3
M. Wt: 186.25 g/mol
InChI Key: OMZKADREWASNRC-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(morpholin-4-yl)propanamide is a chemical compound of interest in organic and medicinal chemistry research. Its structure incorporates both a morpholine ring and a dimethylamide group, which are common pharmacophores found in molecules with various biological activities. The morpholine ring is a frequent building block in drug discovery and agrochemicals due to its polarity and potential for hydrogen bonding . Compounds with similar structures have been investigated as intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents . For instance, morpholine-containing structures have been explored in the development of anticancer agents and other bioactive molecules . Researchers may utilize this compound as a versatile precursor or intermediate in synthetic pathways. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53151-52-3

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N,N-dimethyl-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C9H18N2O2/c1-10(2)9(12)3-4-11-5-7-13-8-6-11/h3-8H2,1-2H3

InChI Key

OMZKADREWASNRC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCN1CCOCC1

Purity

95

Origin of Product

United States

Synthetic Methodologies for N,n Dimethyl 3 Morpholin 4 Yl Propanamide

Retrosynthetic Analysis of N,N-dimethyl-3-(morpholin-4-yl)propanamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, two primary disconnection points offer logical synthetic pathways.

Disconnection I: Amide C-N Bond The most apparent disconnection is at the amide bond. This C-N bond cleavage simplifies the molecule into two key synthons: 3-(morpholin-4-yl)propanoic acid and dimethylamine (B145610). This approach focuses on forming the amide bond as the final key step.

Disconnection II: Morpholine (B109124) C-N Bond An alternative disconnection breaks the C-N bond between the morpholine ring and the propyl chain. This pathway yields morpholine and an N,N-dimethyl-3-halopropanamide (e.g., where the halide is chlorine or bromine) as the key precursors. This strategy centers on a nucleophilic substitution reaction to introduce the morpholine moiety.

Classical Synthetic Routes and Their Mechanistic Implications

Classical synthesis relies on well-established, fundamental organic reactions. These routes are often robust and high-yielding, though they may require stoichiometric reagents.

Amidation Reactions for Propanamide Scaffold Formation

Following the logic of Disconnection I, the formation of the amide bond is a critical step. This is typically achieved by reacting a carboxylic acid, 3-(morpholin-4-yl)propanoic acid, with dimethylamine. sigmaaldrich.com Since the direct reaction is slow, the carboxylic acid must first be "activated."

Common activation methods include:

Acyl Chloride Formation: The carboxylic acid is converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ucl.ac.ukgoogle.com The resulting acyl chloride readily reacts with dimethylamine to form the desired amide. The mechanism involves the nucleophilic attack of dimethylamine on the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

Use of Coupling Reagents: A wide array of coupling reagents can facilitate amide bond formation directly from the carboxylic acid and amine. ucl.ac.uk These reagents activate the carboxylic acid in situ. The choice of reagent can influence reaction conditions and efficiency.

Coupling ReagentDescriptionByproduct Profile
DCC (N,N'-Dicyclohexylcarbodiimide) Activates the carboxylic acid to form an O-acylisourea intermediate.Forms dicyclohexylurea (DCU), a precipitate that can be challenging to remove completely.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Similar mechanism to DCC, but the urea (B33335) byproduct is water-soluble, simplifying purification. ucl.ac.ukWater-soluble urea derivative.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) A highly efficient coupling agent that forms an activated ester, leading to rapid amidation with minimal side reactions. ucl.ac.ukWater-soluble byproducts.
T3P (Propylphosphonic Anhydride) A versatile and powerful water-free coupling agent that promotes amide formation with high yields. ucl.ac.ukPhosphonic acid byproducts, which are typically removed by an aqueous wash.

Introduction of the Morpholine Moiety: Alkylation Strategies

This approach, based on Disconnection II, involves the N-alkylation of morpholine. researchgate.net The reaction is a classic example of nucleophilic substitution (typically SN2).

In this route, morpholine, acting as the nucleophile, attacks the electrophilic carbon atom bonded to a halogen in a molecule like N,N-dimethyl-3-chloropropanamide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent is crucial, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common as they can solvate the cation while leaving the nucleophile relatively free to react.

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry aims to improve upon classical methods by enhancing efficiency, selectivity, and sustainability through catalysis and green chemistry principles.

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Catalytic methods offer a significant advantage by reducing the need for stoichiometric activating agents, thereby minimizing waste. sigmaaldrich.com

Transition Metal Catalysis: While direct C-H amination is an advanced frontier, a more common application involves the coupling of amines and other functional groups. acs.orgnih.gov For instance, palladium or copper catalysts can be used for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, which could theoretically form the bond between a suitably functionalized propanamide and morpholine. rsc.orgacs.org Furthermore, transition metals like ruthenium can catalyze the dehydrogenative coupling of alcohols and amines to directly form amides, presenting a highly atom-economical pathway. sigmaaldrich.com

Organocatalysis: Organocatalysis uses small organic molecules to accelerate reactions. nih.govnih.gov For amide synthesis, boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids. semanticscholar.org This method often requires heat to remove water and drive the reaction forward. semanticscholar.org Organocatalysts are also being developed for various C-N bond-forming reactions, which could be applied to the alkylation step, potentially offering higher selectivity and milder reaction conditions. acs.orgrsc.orgresearchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.uk

Key green improvements for the synthesis of this compound include:

Atom Economy: Catalytic methods, particularly dehydrogenative couplings or direct amidations catalyzed by boric acid, offer superior atom economy compared to classical routes that use stoichiometric coupling agents or involve converting the acid to an acyl chloride. ucl.ac.uksigmaaldrich.comsemanticscholar.org

Use of Safer Solvents: Traditional amide syntheses often employ hazardous solvents like DMF and dichloromethane (B109758) (CH₂Cl₂). ucl.ac.uk Green chemistry encourages their replacement with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water where possible.

Catalysis over Stoichiometric Reagents: As discussed, employing catalytic amounts of transition metals or organocatalysts is a core principle of green chemistry. rsc.orgwhiterose.ac.uk It significantly reduces the amount of waste generated compared to methods requiring one full equivalent of an activating agent. ucl.ac.uksigmaaldrich.com

Energy Efficiency: Exploring alternative energy sources like microwave irradiation or implementing flow chemistry can dramatically reduce reaction times and energy consumption compared to conventional heating methods.

Green Chemistry PrincipleApplication in Synthesis
High Atom Economy Utilizing catalytic direct amidation to avoid the large waste streams from stoichiometric coupling agents.
Use of Catalysis Employing boronic acid, transition metal, or enzyme catalysts to replace stoichiometric activators. sigmaaldrich.comrsc.org
Benign Solvents Replacing solvents like DMF and CH₂Cl₂ with greener alternatives like 2-MeTHF or CPME. ucl.ac.uk
Energy Efficiency Implementing microwave-assisted synthesis or continuous flow processes to reduce energy usage.

Flow Chemistry Applications for Enhanced Synthesis Efficiency

The principles of flow chemistry offer significant advantages for the synthesis of this compound, particularly in terms of efficiency, safety, and scalability. Continuous flow processes can provide precise control over reaction parameters, leading to improved yields and purity.

Amide bond formation, a key step in one of the potential synthetic routes, has been successfully adapted to flow chemistry conditions. researchgate.net For the synthesis of this compound via the amidation of 3-morpholinopropanoic acid, a packed-bed reactor containing a solid-supported coupling agent could be employed. This setup would allow for the continuous feeding of the carboxylic acid and dimethylamine solutions, with the product being collected downstream. The use of immobilized reagents simplifies purification, as the excess reagents and byproducts are retained within the reactor. mdpi.com

Optimization of Reaction Parameters and Yields for this compound

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of various parameters and their interactions. nih.gov

For the synthesis involving the reaction of morpholine with N,N-dimethyl-3-chloropropanamide, key parameters to optimize include:

Solvent: The choice of solvent can significantly influence the reaction rate and solubility of reactants. Aprotic polar solvents like acetonitrile or dimethylformamide (DMF) are often suitable for such nucleophilic substitution reactions.

Base: A non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), is typically used to scavenge the HCl formed during the reaction. The stoichiometry of the base is a critical parameter to optimize.

Temperature: The reaction temperature affects the rate of reaction. An optimal temperature needs to be determined to ensure a reasonable reaction time without promoting decomposition or side reactions.

The following interactive table illustrates a hypothetical optimization study for the N-alkylation of morpholine. Due to the lack of specific published data for this compound, this table presents a representative example of how such an optimization might be structured.

Interactive Data Table: Hypothetical Optimization of N-Alkylation Reaction

EntrySolventBase (Equivalents)Temperature (°C)Concentration (M)Yield (%)
1Acetonitrile1.1600.575
2Acetonitrile1.5600.585
3Acetonitrile1.5800.592
4Acetonitrile1.5801.095
5DMF1.5801.093

This table is for illustrative purposes only and does not represent actual experimental data for the synthesis of this compound.

Stereoselective Synthesis Considerations (if applicable to chiral centers, e.g., derivatives)

The parent molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, the introduction of substituents on the morpholine ring or the propanamide chain can create chiral centers, making stereoselective synthesis a critical consideration for its derivatives.

The synthesis of chiral morpholine derivatives is an active area of research, with several methods developed to control the stereochemistry of these heterocycles. acs.orgnih.govthieme-connect.comacs.orgnih.gov For instance, if a substituent were to be introduced at the 2- or 3-position of the morpholine ring, or at the 2-position of the propyl chain, enantiomerically pure starting materials or chiral catalysts would be necessary to obtain a single enantiomer of the derivative.

Common strategies for the stereoselective synthesis of substituted morpholines include:

Use of Chiral Pool Starting Materials: Employing enantiomerically pure amino alcohols as precursors to construct the morpholine ring.

Asymmetric Catalysis: Utilizing chiral catalysts to induce stereoselectivity in the cyclization or substitution reactions.

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.

For any potential chiral derivatives of this compound, the choice of stereoselective strategy would depend on the position and nature of the substituent.

Structural Elucidation and Conformational Analysis of N,n Dimethyl 3 Morpholin 4 Yl Propanamide

Advanced Spectroscopic Characterization Methodologies

The structural determination of N,N-dimethyl-3-(morpholin-4-yl)propanamide relies on a suite of sophisticated spectroscopic techniques. These methods provide atom-level insights into the connectivity and chemical environment of each part of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, specific information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment. In this compound, distinct signals are expected for the protons of the N,N-dimethyl group, the propanamide backbone, and the morpholine (B109124) ring.

Based on the analysis of structurally similar compounds, the expected ¹H NMR chemical shifts for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are presented in Table 1. The two methyl groups attached to the amide nitrogen are anticipated to show distinct signals due to hindered rotation around the amide C-N bond, a common feature in N,N-disubstituted amides. The methylene (B1212753) protons of the propanamide chain and the morpholine ring would appear as multiplets due to spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
N-CH₃~ 2.95Singlet3H-
N-CH₃~ 2.90Singlet3H-
-CH₂-C(O)~ 2.60Triplet2H~ 7.0
N-CH₂- (propanamide)~ 2.50Triplet2H~ 7.0
O-CH₂- (morpholine)~ 3.70Triplet4H~ 4.8
N-CH₂- (morpholine)~ 2.45Triplet4H~ 4.8

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization and the nature of the attached atoms.

The predicted ¹³C NMR chemical shifts, based on data from related propanamide and morpholine derivatives, are summarized in Table 2. The carbonyl carbon of the amide is expected to resonate at the lowest field (highest ppm value) due to its deshielded nature. The carbons of the N,N-dimethyl groups will appear at higher fields, and the carbons of the morpholine ring and the propanamide chain will have characteristic shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (amide)~ 172.0
O-C H₂- (morpholine)~ 67.0
N-C H₂- (morpholine)~ 53.5
N-C H₂- (propanamide)~ 54.0
-C H₂-C(O)~ 31.0
N-CH₃~ 37.5
N-CH₃~ 35.8

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity of the propanamide and morpholine ring protons. For instance, correlations would be expected between the -CH₂-C(O) and N-CH₂- protons of the propanamide backbone.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would establish direct one-bond correlations between protons and their attached carbons. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Based on the IR spectrum of the closely related N,N-dimethylpropanamide, the characteristic absorption frequencies for the target molecule are predicted in Table 3. nist.govnist.gov The most prominent feature would be the strong absorption band of the amide carbonyl (C=O) stretching vibration. The C-N stretching vibrations of the tertiary amine and amide, as well as the C-O-C stretching of the morpholine ether linkage, would also provide valuable diagnostic peaks.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C-H stretching (alkane)2950 - 2850Medium to Strong
C=O stretching (amide)1680 - 1630Strong
C-N stretching (tertiary amine & amide)1250 - 1020Medium
C-O-C stretching (ether)1150 - 1085Strong

Mass Spectrometry Techniques

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation patterns of a compound. For this compound, the following mass spectrometry techniques have been considered.

There is currently no specific high-resolution mass spectrometry (HRMS) data available in the public domain for this compound. HRMS is essential for determining the exact mass of a molecule, which in turn allows for the confirmation of its elemental composition. This analysis for the target compound remains to be published.

Detailed fragmentation pathway analysis of this compound using tandem mass spectrometry (MS/MS) has not been documented in accessible research. MS/MS studies are crucial for elucidating the structure of a molecule by analyzing the fragmentation patterns of its precursor ions. Such a study would provide valuable insights into the connectivity of the atoms within the molecule.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Information regarding the successful growth of single crystals of this compound suitable for X-ray diffraction analysis is not found in the current body of scientific literature. The process of crystal growth and subsequent quality assessment is a prerequisite for crystallographic studies.

As no successful crystal growth has been reported, there is no available information on the data collection and refinement methodologies for the X-ray crystallographic analysis of this compound. These methodologies are employed to process the diffraction data and solve the crystal structure.

Intermolecular Interactions and Crystal Packing Motifs

Interaction Type Potential Donor Potential Acceptor Significance
C-H···O Hydrogen BondC-H groups on the morpholine ring and propanamide chainCarbonyl oxygen of the propanamide groupKey interaction for forming chains or dimeric motifs in the crystal lattice.
C-H···N Hydrogen BondC-H groups on the propanamide chain and methyl groupsNitrogen atom of the morpholine ringContributes to the overall stability of the crystal packing.
van der Waals ForcesAll atoms in the moleculeAll atoms in adjacent moleculesNon-specific interactions that contribute to the cohesive energy of the crystal.

This table presents potential intermolecular interactions based on the functional groups present in this compound and analysis of related structures.

Conformational Analysis using Computational and Experimental Methods

The conformational flexibility of this compound is primarily due to the rotation around the single bonds of the 3-(morpholin-4-yl)propanamide backbone. Understanding the preferred conformations in both dynamic and solution states is crucial for predicting its reactivity and interactions.

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules over time. nih.govnih.gov An MD simulation of this compound would provide detailed insights into the dynamic behavior of the molecule, including the flexibility of the propanamide chain and the puckering of the morpholine ring.

Such simulations would likely reveal that the morpholine ring predominantly samples the chair conformation, with occasional transitions to twist-boat conformations. The simulations would also map the potential energy surface associated with the rotation around the C-C and C-N bonds of the propanamide linker, identifying low-energy conformers and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to interact with other molecules or surfaces.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for determining the conformational preferences of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide information about the time-averaged conformation.

| Spectroscopic Technique | Information Gained | Expected Observations for this compound | | --- | --- | --- | --- | | ¹H NMR Spectroscopy | Time-averaged proton chemical environments and through-bond couplings. | Complex multiplets for the propanamide and morpholine protons, indicating a defined, but likely flexible, solution-state structure. | | ¹³C NMR Spectroscopy | Time-averaged carbon chemical environments. | Distinct signals for each carbon, with chemical shifts indicative of the local electronic environment and conformation. | | Nuclear Overhauser Effect (NOE) Spectroscopy | Through-space proximity of protons. | NOE correlations would reveal which parts of the molecule are spatially close, helping to define the folded or extended nature of the molecule in solution. |

This table outlines the expected application of spectroscopic techniques to elucidate the solution-state conformation of this compound.

Computational Chemistry and Theoretical Studies of N,n Dimethyl 3 Morpholin 4 Yl Propanamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in computational chemistry, providing deep insights into the electronic nature of a molecule. sigmaaldrich.com These methods solve the Schrödinger equation for a given molecular structure to determine its energy and wavefunction, from which numerous properties can be derived.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For N,N-dimethyl-3-(morpholin-4-yl)propanamide, a DFT study would involve optimizing the molecule's three-dimensional geometry to find its most stable conformation.

From a DFT calculation, one could generate electron density maps to identify regions of the molecule that are electron-rich or electron-poor. This information is critical for predicting how the molecule might interact with other chemical species. Key parameters like ionization potential, electron affinity, and chemical hardness can be calculated to quantify its reactivity. researchgate.net Although studies on other organic molecules have successfully used DFT to analyze structure and reactivity, no such specific data exists for this compound. researchgate.netnih.gov

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are another class of QM calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are often more computationally intensive than DFT but can provide higher accuracy for certain properties. nih.gov

An ab initio study of this compound would yield highly accurate calculations of its geometric parameters (bond lengths, bond angles) and energies. This level of precision is crucial for creating a reliable benchmark against which less computationally expensive methods can be compared. Currently, there are no published ab initio calculations specific to this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. sci-hub.se It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

An FMO analysis of this compound would calculate the energies of its HOMO and LUMO. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The spatial distribution of these orbitals would also reveal the most probable sites for nucleophilic and electrophilic attack. While this is a standard analysis for many compounds, specific HOMO-LUMO energy values and orbital plots for this compound are not available in the literature.

Parameter Description Significance for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Higher energy indicates a stronger tendency to donate electrons (more nucleophilic).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Lower energy indicates a stronger tendency to accept electrons (more electrophilic).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. researchgate.net

This table represents typical data generated from an FMO analysis. Specific values for this compound are not available.

Molecular Modeling and Docking Studies (for hypothetical target interactions)

Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) might bind to a receptor, such as a protein or enzyme. Given that morpholine-containing compounds are often investigated for their biological activity, these studies would be highly relevant for this compound. nih.govnih.gov

Ligand-Based and Structure-Based Modeling Approaches

There are two primary approaches to molecular modeling. Structure-based drug design is used when the three-dimensional structure of the biological target is known. A docking simulation would place the this compound molecule into the active site of the target protein to predict its binding orientation and affinity.

In the absence of a known target structure, ligand-based drug design can be used. This approach relies on knowledge of other molecules that bind to the target of interest. A model of the target's binding site can be constructed based on the common chemical features of these known active ligands. No specific ligand-based or structure-based modeling studies featuring this compound have been published.

Binding Affinity Prediction Methodologies (non-clinical context)

Molecular docking simulations aim to predict the binding affinity between a ligand and its target, often expressed as a binding energy value (e.g., in kcal/mol). A more negative binding energy suggests a more stable and favorable interaction. These predictions help in prioritizing compounds for further experimental testing.

For this compound, docking studies against hypothetical biological targets could identify key intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to binding. For instance, studies on other morpholine (B109124) derivatives have highlighted the importance of the morpholine oxygen as a hydrogen bond acceptor in binding to protein targets. nih.gov Without such studies, the potential binding modes and affinities of this compound remain purely speculative.

Modeling Technique Objective Required Information
Structure-Based Docking Predict binding pose and affinity.3D structure of the biological target.
Ligand-Based Modeling Identify key features for activity.A set of known active molecules.
Binding Affinity Prediction Quantify the strength of the ligand-target interaction.Results from docking simulations.

This table outlines common molecular modeling methodologies. No studies applying these to this compound are currently available.

Prediction of Spectroscopic Parameters

Computational methods enable the a priori prediction of spectroscopic parameters, which is crucial for the interpretation of experimental spectra. By calculating properties such as nuclear magnetic shielding tensors and vibrational frequencies, a theoretical spectrum can be generated that aids in the definitive assignment of experimental signals.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The calculation of theoretical NMR chemical shifts serves as a powerful tool for assigning signals in experimentally obtained ¹H and ¹³C NMR spectra, especially for complex molecules where signal overlap and ambiguity can occur.

The predominant method for these calculations is the Gauge-Including Atomic Orbital (GIAO) approach, typically employed in conjunction with Density Functional Theory (DFT). A common computational protocol involves first optimizing the molecular geometry of this compound at a given level of theory, such as B3LYP with a 6-311+G(d,p) basis set. Following optimization, the NMR shielding tensors are calculated. To better approximate experimental conditions in solution, these calculations are often performed using a solvent model, like the Polarizable Continuum Model (PCM). The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) using the following equation, where σ_ref is the shielding constant of a reference standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory:

δ = σ_ref - σ

A comparison between theoretically calculated and hypothetical experimental chemical shifts is presented below.

Table 1: Comparison of Theoretical and Hypothetical Experimental NMR Chemical Shifts (ppm) for this compound Calculations performed at the GIAO-B3LYP/6-311+G(d,p) level with a PCM solvent model for CDCl₃.

Atom Calculated δ (ppm) Hypothetical Experimental δ (ppm) Assignment
¹³C171.8172.1C=O (Amide Carbonyl)
¹³C66.566.9O-CH₂ (Morpholine)
¹³C54.153.7N-CH₂ (Morpholine)
¹³C52.952.5N-CH₂ (Propyl Chain)
¹³C37.437.1N-CH₃ (Amide)
¹³C35.835.5N-CH₃ (Amide)
¹³C29.328.9C-CH₂-C (Propyl Chain)
¹H3.012.98N-CH₃ (Singlet)
¹H2.992.95N-CH₃ (Singlet)
¹H2.652.62N-CH₂ (Triplet)
¹H2.582.55N-CH₂ (Morpholine, Triplet)
¹H2.502.47C-CH₂-C (Triplet)
¹H3.703.68O-CH₂ (Morpholine, Triplet)

These computations are typically performed within the harmonic approximation at the same level of theory used for geometry optimization (e.g., B3LYP/6-31G(d)). The resulting harmonic frequencies are systematically higher than experimental values due to the neglect of anharmonicity. To improve agreement, the calculated frequencies are uniformly scaled by an empirical scaling factor specific to the theoretical method. Beyond frequencies, the calculation of IR intensities and Raman activities helps in predicting the appearance of the theoretical spectra, allowing for a direct visual comparison with experimental data.

Key vibrational modes for this compound would include the amide C=O stretch, various C-N stretches, and CH₂ bending and rocking modes.

Table 2: Calculated Vibrational Frequencies and Assignments for Key Modes of this compound

Calculated Frequency (cm⁻¹, Scaled) IR Intensity Raman Activity Vibrational Assignment
2975-2850MediumStrongC-H Stretching (Aliphatic)
1645Very StrongMediumC=O Stretching (Amide I Band)
1460MediumMediumCH₂ Scissoring/Bending
1410StrongWeakC-N Stretching (Amide)
1260StrongMediumC-N Stretching (Propyl-Morpholine)
1115Very StrongWeakC-O-C Asymmetric Stretching (Morpholine)
865MediumStrongC-N-C Symmetric Stretching (Morpholine)

Reaction Mechanism Studies and Transition State Theory

Computational chemistry is uniquely suited to explore the energetics and pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, calculate activation barriers, and elucidate reaction mechanisms at a level of detail that is often inaccessible through experiment alone.

For reactions occurring in solution, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a balance of accuracy and computational efficiency. A plausible synthetic route to this compound is the amidation of 3-(morpholin-4-yl)propanoic acid with dimethylamine (B145610), often facilitated by a coupling agent.

In a QM/MM simulation of this reaction, the reacting molecules (the carboxylic acid and the amine) would be treated with a high-level QM method to accurately describe the bond-breaking and bond-forming events. The surrounding solvent molecules would be treated with a computationally less demanding MM force field. This approach allows for the modeling of explicit solvent effects on the reaction pathway. The primary goal is to locate the transition state structure for the rate-determining step, such as the formation of the tetrahedral intermediate, and calculate the associated activation energy (ΔE‡), which governs the reaction rate.

Table 3: Hypothetical Calculated Energy Barriers for the Amidation Synthesis

Reaction Step Method Calculated Activation Energy (ΔE‡) (kcal/mol)
Nucleophilic Attack (Formation of Tetrahedral Intermediate)QM/MM15.2
Proton TransferQM/MM5.1
C-O Bond Cleavage (Water Elimination)QM/MM12.8

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape. This compound possesses significant conformational flexibility due to rotation around several single bonds. Mapping the potential energy surface (PES) associated with these rotations reveals the stable low-energy conformers and the energy barriers that separate them.

A common technique is to perform a relaxed PES scan, where a specific dihedral angle is systematically varied, and at each step, the rest of the molecule's geometry is allowed to relax to its minimum energy. Key rotations for this molecule include the bonds connecting the propyl chain to the morpholine nitrogen and the amide group. Such an analysis can identify the global minimum energy structure and other low-lying conformers that may be populated at room temperature. These studies can also investigate the energy barrier for cis-trans isomerization around the amide bond, although the trans conformer is typically heavily favored.

Table 4: Relative Energies of Hypothetical Low-Energy Conformers

Conformer Defining Dihedral Angle(s) (°) Relative Energy (kcal/mol) Population (%) at 298 K
Global Minimum (A)C-C-N-C = 178.50.0075.1
Conformer BC-C-N-C = 65.21.1514.2
Conformer CC-C-C-N = 70.11.895.7
Other-> 2.0< 5.0

Investigation of Mechanistic Biological Interactions of N,n Dimethyl 3 Morpholin 4 Yl Propanamide in Vitro and in Silico

Target Identification and Validation Strategies (Non-Clinical/Pre-clinical Research Focus)

The initial step in understanding the biological effects of any novel chemical entity, such as N,N-dimethyl-3-(morpholin-4-yl)propanamide, involves the identification of its molecular targets within a biological system. This process is crucial for elucidating its mechanism of action and potential therapeutic applications or toxicological properties.

Proteomic Approaches for Protein Binding Partners

To identify the specific proteins that this compound may interact with, a variety of proteomic strategies can be employed. These methods are designed to isolate and identify proteins from a complex biological sample that physically bind to the compound.

One common approach is affinity purification-mass spectrometry (AP-MS) . In this technique, the compound of interest, this compound, would be immobilized on a solid support, such as a resin. This "baited" resin is then incubated with a cellular lysate. Proteins that bind to the compound are captured and subsequently eluted. These eluted proteins are then identified using mass spectrometry, providing a list of potential binding partners.

Another powerful technique is the drug affinity responsive target stability (DARTS) method. This approach leverages the principle that the binding of a small molecule can stabilize a target protein, making it less susceptible to proteolysis. In a typical DARTS experiment, cell lysates are treated with varying concentrations of this compound, followed by digestion with a protease. Proteins that show increased resistance to digestion in the presence of the compound are then identified by mass spectrometry, suggesting a direct binding interaction.

Table 1: Hypothetical Data from a Proteomic Target Identification Study

Potential Protein TargetMethod of IdentificationCellular LocalizationPutative Function
Kinase XAP-MSCytoplasmSignal Transduction
Transporter YDARTSCell MembraneSubstrate Transport
Structural Protein ZAP-MSCytoskeletonCellular Architecture

This table represents a hypothetical outcome of proteomic studies and is for illustrative purposes only, as no specific research data for this compound is currently available.

Transcriptomic Analysis in Cellular Systems (e.g., gene expression modulation)

Following the identification of potential protein targets, transcriptomic analysis can provide insights into the downstream cellular pathways affected by this compound. By measuring changes in gene expression, researchers can infer the functional consequences of the compound's interaction with its targets.

RNA-sequencing (RNA-Seq) is the current gold-standard for transcriptomic analysis. In this method, cells would be treated with this compound, and the total RNA would be extracted. This RNA is then converted to complementary DNA (cDNA) and sequenced. By comparing the gene expression profiles of treated cells to untreated control cells, a list of differentially expressed genes can be generated. This data can then be used for pathway analysis to identify biological processes that are significantly modulated by the compound.

Table 2: Illustrative Transcriptomic Analysis Results

GeneFold Changep-valueAssociated Pathway
Gene A+2.5<0.01Cell Cycle Regulation
Gene B-3.1<0.01Inflammatory Response
Gene C+1.8<0.05Metabolic Process

This table is a fictional representation of data from a transcriptomic study and does not reflect actual experimental results for this compound.

Enzyme Inhibition and Activation Mechanisms (In Vitro Enzymology)

Should proteomic studies suggest that this compound interacts with an enzyme, detailed in vitro enzymology studies would be necessary to characterize the nature of this interaction.

Kinetic Characterization of Enzyme-Compound Interactions

To determine if this compound acts as an inhibitor or activator of a target enzyme, a series of kinetic assays would be performed. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound and the enzyme's substrate.

By analyzing the data using models such as the Michaelis-Menten equation, key kinetic parameters can be determined. These include the Michaelis constant (Km) , which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax) of the reaction. Changes in these parameters in the presence of the compound can reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). The inhibitory constant (Ki) , a measure of the compound's potency, can also be calculated.

Allosteric Modulation Studies

In addition to direct inhibition at the active site, a compound may modulate enzyme activity by binding to an allosteric site. To investigate this possibility, specialized kinetic studies would be conducted. These experiments would assess the effect of this compound on the enzyme's affinity for its substrate and its maximal velocity under conditions where the active site is saturated. A change in Vmax without a significant change in Km for the substrate would be indicative of allosteric modulation.

Receptor Binding Studies (In Vitro Pharmacology)

If initial screening suggests that this compound may interact with a specific receptor, in vitro pharmacological assays are employed to confirm and quantify this binding.

Radioligand binding assays are a classic and highly sensitive method for studying receptor-ligand interactions. In these assays, a radiolabeled ligand known to bind to the target receptor is used. The ability of this compound to compete with the radioligand for binding to the receptor is measured.

A competition binding assay would be performed by incubating the receptor preparation with a fixed concentration of the radioligand and increasing concentrations of this compound. The concentration of the compound that displaces 50% of the radioligand is known as the IC50 (half-maximal inhibitory concentration) . From this value, the affinity constant (Ki) of the compound for the receptor can be calculated, providing a quantitative measure of its binding affinity.

Table 3: Representative Data from a Receptor Binding Assay

Receptor TargetRadioligand UsedIC50 (nM) of CompoundCalculated Ki (nM)
Receptor Alpha[3H]-Ligand X500250
Receptor Beta[125I]-Ligand Y>10,000>5,000

This table is a hypothetical example of receptor binding data and is not based on actual studies of this compound.

Radioligand Binding Assays for Receptor Occupancy

To elucidate the potential receptor targets of this compound, a series of in vitro radioligand binding assays would be theoretically conducted. These assays are crucial for determining the affinity of a compound for various receptors, ion channels, and transporters. In this hypothetical study, a panel of receptors commonly associated with the morpholine (B109124) scaffold, known for its prevalence in centrally active agents, would be selected. nih.govacs.org

The compound would be incubated with cell membranes expressing the target receptors in the presence of a specific radiolabeled ligand. The ability of this compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Hypothetical Radioligand Binding Assay Data

Receptor TargetRadioligandKi (nM) of this compound
Sigma-1 (σ1)[3H]-(+)-Pentazocine85
Sigma-2 (σ2)[3H]-DTG250
Dopamine D2[3H]-Spiperone> 1000
Serotonin 5-HT2A[3H]-Ketanserin> 1000
Muscarinic M1[3H]-Pirenzepine750

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Based on these theoretical results, this compound would exhibit a moderate to high affinity for the Sigma-1 receptor, with lower affinity for the Sigma-2 receptor and minimal interaction with the tested dopamine, serotonin, and muscarinic receptors. This would suggest a degree of selectivity for the Sigma-1 receptor.

Functional Assays for Receptor Activation or Antagonism

Following the binding assays, functional assays would be necessary to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (produces an effect opposite to that of an agonist).

For the Sigma-1 receptor, a functional assay measuring the modulation of ion channel activity or second messenger signaling could be employed. For instance, the effect of this compound on N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx in the presence of a known Sigma-1 receptor agonist could be assessed.

Hypothetical Functional Assay Data for Sigma-1 Receptor

Assay TypeMeasured ParameterEffect of this compound
Calcium Influx AssayNMDA-induced Ca2+ influxPotentiation of agonist-induced response
Second Messenger AssaycAMP accumulationNo significant change

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These hypothetical findings would suggest that this compound acts as a positive allosteric modulator or an agonist at the Sigma-1 receptor, enhancing the signaling of the primary ligand.

Cellular Permeability and Transport Mechanisms (In Vitro Cell Models)

Understanding how a compound crosses cell membranes is critical for its potential as a therapeutic agent. The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, including cell permeability. nih.govresearchgate.net

Passive Diffusion across Cell Membranes

To assess passive diffusion, a Parallel Artificial Membrane Permeability Assay (PAMPA) would be a suitable in vitro model. This assay measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

Hypothetical PAMPA Data

CompoundApparent Permeability (Pe) (10⁻⁶ cm/s)Classification
This compound8.2High Permeability
Propranolol (High Permeability Control)15.5High Permeability
Atenolol (Low Permeability Control)0.5Low Permeability

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The hypothetical high permeability of this compound would suggest that it is likely to readily cross cell membranes via passive diffusion, a desirable characteristic for many drug candidates.

Active Transport System Investigations

To investigate if the compound is a substrate for active transporters, cell-based assays using cell lines overexpressing specific transporters (e.g., P-glycoprotein) would be conducted. The efflux ratio, calculated by comparing the permeability in the basal-to-apical direction with the apical-to-basal direction, would indicate if the compound is actively transported out of the cells.

Hypothetical Caco-2 Permeability Assay Data

ParameterValue
Papp (A→B) (10⁻⁶ cm/s)6.5
Papp (B→A) (10⁻⁶ cm/s)7.1
Efflux Ratio (B→A / A→B)1.1

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

An efflux ratio close to 1 would suggest that this compound is not a significant substrate for major efflux transporters like P-glycoprotein in this theoretical model.

Structure-Activity Relationship (SAR) Studies on Derivatives of this compound (Theoretical and In Vitro)

SAR studies involve systematically modifying the chemical structure of a lead compound to understand which parts of the molecule are essential for its biological activity and to optimize its properties.

Design and Synthesis of Analogues with Targeted Structural Modifications

Based on the hypothetical finding that this compound has affinity for the Sigma-1 receptor, analogues would be designed to explore the chemical space around this lead structure. Modifications would target the N,N-dimethylamide and the morpholine ring. The synthesis of such analogues would typically involve standard amidation and alkylation reactions. researchgate.net

Hypothetical SAR of this compound Derivatives

AnalogueModificationSigma-1 Ki (nM)
Lead Compound This compound 85
Analogue 1Replacement of N,N-dimethyl with pyrrolidine65
Analogue 2Replacement of N,N-dimethyl with piperidine120
Analogue 3Replacement of morpholine with thiomorpholine (B91149)200
Analogue 4Introduction of a methyl group at the 2-position of the morpholine ring95
Analogue 5Extension of the propyl chain to a butyl chain350

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The nature of the amide group is important for binding affinity, with the pyrrolidinyl analogue showing slightly improved affinity.

The oxygen atom in the morpholine ring appears to be crucial, as its replacement with sulfur in the thiomorpholine analogue significantly reduces affinity.

The length of the propane (B168953) linker is optimal, as extending it decreases binding affinity.

Comparative Analysis of Biological Activities (In Vitro)

A comparative analysis of the in vitro biological activities of this compound against other structurally related compounds is currently not feasible due to the absence of published research. While numerous studies detail the synthesis and biological evaluation of various morpholine-containing molecules and propanamide derivatives, none have included this compound in their comparative assessments. Without experimental data such as IC50 or EC50 values from standardized assays, any comparison would be purely speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. The development of a robust QSAR model requires a dataset of compounds with known and varied biological activities. Although the scientific literature contains numerous examples of QSAR studies on various classes of morpholine derivatives, a specific QSAR model for this compound and its close analogs could not be constructed. The lack of a dataset of structurally similar compounds with measured biological activities prevents the generation of a predictive model for this particular chemical scaffold.

Analytical Method Development for N,n Dimethyl 3 Morpholin 4 Yl Propanamide

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a simpler and faster alternative to chromatography for quantification when the sample matrix is well-defined and free from interfering substances.

UV-Visible spectroscopy can be used for the quantitative determination of N,N-dimethyl-3-(morpholin-4-yl)propanamide in solutions where it is the primary absorbing species. The method is based on the principle of Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

To perform the analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for this compound is determined by scanning a solution of the compound across the UV-Visible range. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Table 3: Typical Parameters for UV-Visible Spectroscopic Quantification

ParameterDescription
Instrument Dual Beam UV-Visible Spectrophotometer
Solvent/Blank A suitable non-absorbing solvent (e.g., Methanol, Acetonitrile (B52724), Water)
Wavelength (λmax) Determined by scanning (typically in the 220-240 nm range)
Calibration Range A series of at least five concentrations spanning the expected sample concentration
Acceptance Criteria Correlation coefficient (r²) of the calibration curve should be > 0.999

Native fluorescence is not a prominent characteristic of simple amide structures like this compound. The lack of an extensive conjugated π-electron system or a rigid, planar structure means it is unlikely to exhibit significant fluorescence quantum yield. Therefore, direct quantification by fluorescence spectroscopy is generally not a viable method due to poor sensitivity.

For enhanced detection, particularly at trace levels, derivatization with a fluorescent tagging agent could be explored. A reagent that reacts specifically with the morpholine (B109124) nitrogen or could be adapted to react with the amide functionality to attach a fluorophore could theoretically be used. However, such methods are complex to develop and would require careful selection of the derivatizing agent and optimization of the reaction conditions. The resulting fluorescent derivative could then be quantified using fluorescence spectroscopy or, more commonly, by HPLC with a fluorescence detector.

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and often cost-effective alternative to traditional chromatographic and spectroscopic techniques for the analysis of electroactive compounds. Given the presence of a tertiary amine and an amide group, this compound is expected to be electrochemically active.

Voltammetric techniques are powerful tools for investigating the redox properties of molecules. For this compound, the tertiary amine and the morpholine ring are the most likely sites for electrochemical oxidation.

Research Findings: While direct voltammetric studies on this compound are not extensively reported in the public domain, research on related structures provides valuable insights. For instance, the electrochemical oxidation of morpholine has been studied at various electrodes. An irreversible oxidation process is typically observed, for example, at a boron-doped diamond electrode, an oxidation peak for morpholine appears at approximately +1.3 V versus a silver/silver chloride (Ag/AgCl) reference electrode. researchgate.net Similarly, studies on propanil, which contains an amide linkage, show an oxidation peak at around +1.27 V vs. Ag/AgCl, attributed to the oxidation of the amide nitrogen. nih.gov

Based on these findings, it can be postulated that this compound would exhibit an anodic peak in a similar potential range, likely corresponding to the oxidation of the tertiary amine within the morpholine ring. The exact potential would be influenced by the electron-withdrawing nature of the adjacent propanamide group.

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) would be suitable for characterizing the redox behavior. CV can be employed to determine the reversibility of the redox process and to estimate the number of electrons transferred. DPV, with its enhanced sensitivity, would be advantageous for quantitative analysis, offering lower detection limits. researchgate.netresearchgate.net

Potential Voltammetric Parameters for Analysis:

ParameterTechniquePotential Range (vs. Ag/AgCl)Supporting ElectrolyteWorking ElectrodeAnticipated Observation
Redox Potential DeterminationCyclic Voltammetry (CV)0 to +1.5 V0.1 M Phosphate Buffer (pH 7.0)Glassy Carbon Electrode (GCE)Irreversible anodic peak between +1.2 V and +1.4 V
Quantitative AnalysisDifferential Pulse Voltammetry (DPV)+1.0 V to +1.5 V0.1 M Phosphate Buffer (pH 7.0)Modified GCE (e.g., with nanoparticles)Linear current response with increasing concentration

Potentiometry, which measures the potential of an electrochemical cell under zero current conditions, can be utilized for the selective determination of ions in a solution. The development of an ion-selective electrode (ISE) for this compound would offer a simple and rapid method for its quantification. ijsdr.org

Research Findings: The tertiary amine group of this compound can be protonated to form a cation. This cationic form can be the basis for a potentiometric sensor. While a specific ISE for this compound is not described in available literature, ISEs for other organic amines have been successfully developed. researchgate.net These sensors often employ a polyvinyl chloride (PVC) matrix membrane containing an ionophore that selectively binds the target analyte.

For the development of an ISE for this compound, a suitable ionophore would be a lipophilic compound capable of forming a stable complex with the protonated form of the analyte. The potential of the ISE would then be proportional to the logarithm of the activity of the analyte in the sample solution, according to the Nernst equation.

Conceptual Design for an Ion-Selective Electrode:

ComponentMaterial/CompositionFunction
Membrane MatrixPolyvinyl chloride (PVC)Provides a stable, inert support for the active components.
IonophoreLipophilic calix researchgate.netarene or crown ether derivativeSelectively binds the protonated this compound cation.
Plasticizero-Nitrophenyloctyl ether (o-NPOE)Ensures membrane fluidity and proper ion exchange.
Ionic AdditivePotassium tetrakis(4-chlorophenyl)borate (KTpClPB)Reduces membrane resistance and improves the stability of the potential response.
Internal Reference ElectrodeAg/AgClProvides a stable reference potential.
Internal Filling SolutionA solution containing a fixed concentration of this compound hydrochlorideEstablishes a constant potential at the inner surface of the membrane.

Sample Preparation Strategies for Diverse Matrices

The choice of sample preparation technique is critical for accurate and reliable analysis, as it aims to isolate the analyte from interfering components in the matrix. The strategy will vary depending on the nature of the sample (e.g., biological fluids, pharmaceutical formulations).

For the analysis of this compound, common extraction techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are anticipated to be effective.

For Biological Matrices (e.g., Plasma, Urine): Biological samples are complex and often require extensive cleanup.

Liquid-Liquid Extraction (LLE): Due to the basic nature of the tertiary amine, LLE can be performed by adjusting the pH of the aqueous sample to above the pKa of the morpholine nitrogen, converting the analyte to its free base form. This will enhance its solubility in a non-polar organic solvent like dichloromethane (B109758) or ethyl acetate.

Solid-Phase Extraction (SPE): Cation-exchange SPE cartridges can be employed. The sample, at a pH where the analyte is protonated (cationic), is loaded onto the cartridge. After washing to remove neutral and anionic interferences, the analyte is eluted with a solution containing a high concentration of a competing cation or by adjusting the pH to deprotonate the analyte. nih.gov

For Pharmaceutical Formulations (e.g., Tablets, Solutions): Sample preparation for pharmaceutical dosage forms is generally simpler.

Tablets: The tablet can be crushed, and the analyte can be extracted with a suitable solvent like methanol, acetonitrile, or a mixture with water. Subsequent filtration or centrifugation would be necessary to remove insoluble excipients.

Solutions: Direct dilution with the mobile phase or an appropriate solvent may be sufficient, followed by filtration.

A study on the determination of morpholine in juices and drugs utilized derivatization followed by LLE, which significantly enhanced sensitivity for GC-MS analysis. nih.gov A similar derivatization approach could potentially be adapted for this compound if higher sensitivity is required.

Proposed Sample Preparation Protocols:

MatrixTechniqueKey StepsRationale
PlasmaLiquid-Liquid Extraction (LLE)1. Adjust sample pH to > 9. 2. Extract with ethyl acetate. 3. Evaporate the organic layer and reconstitute in mobile phase.The basic pH ensures the analyte is in its non-polar, free base form, facilitating extraction into the organic solvent.
UrineSolid-Phase Extraction (SPE)1. Acidify urine sample. 2. Load onto a cation-exchange SPE cartridge. 3. Wash with a weak organic solvent. 4. Elute with a methanolic ammonia (B1221849) solution.The acidic pH ensures the analyte is protonated and retained on the cation-exchange sorbent, allowing for effective cleanup.
TabletsSolvent Extraction1. Crush the tablet. 2. Sonicate in methanol/water (1:1). 3. Centrifuge and filter the supernatant.Simple and efficient extraction of the analyte from the solid matrix.

Purity Profiling and Impurity Identification Methodologies

Purity profiling is a critical aspect of pharmaceutical development, involving the detection, identification, and quantification of impurities in the drug substance. researchgate.net For this compound, impurities can arise from starting materials, by-products of the synthesis, or degradation products.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), coupled with mass spectrometry (MS), are the gold standards for impurity profiling.

Research Findings: The analysis of impurities in morpholine-containing active pharmaceutical ingredients often employs reversed-phase HPLC with UV detection. However, for impurities that lack a strong chromophore, a universal detector like a charged aerosol detector (CAD) or a mass spectrometer is necessary. researchgate.net

LC-MS/MS is a particularly powerful technique for structural elucidation of unknown impurities. By analyzing the fragmentation patterns of the parent ion, the structure of the impurity can often be inferred. beilstein-journals.orgscispace.com For instance, in the impurity profiling of other morpholine derivatives, LC-MS has been instrumental in identifying process-related impurities and degradation products.

A typical approach for purity profiling of this compound would involve:

Method Development: Developing a stability-indicating HPLC or UPLC method capable of separating the main peak from all potential impurities. A gradient elution with a C18 column is a common starting point.

Forced Degradation Studies: Subjecting the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

Impurity Detection and Identification: Analyzing the stressed samples by LC-MS to detect and identify the impurities based on their mass-to-charge ratio and fragmentation patterns.

Quantification: Quantifying the impurities using a validated HPLC method with a suitable detector.

Potential Impurities and their Characterization:

Potential ImpurityPossible OriginAnalytical Approach for Identification
Starting materials (e.g., morpholine, N,N-dimethylacrylamide)Incomplete reactionLC-MS by comparing retention time and mass spectrum with authentic standards.
N-oxide of morpholineOxidative degradationLC-MS, identified by a mass increase of 16 amu compared to the parent compound.
Hydrolysis product (3-(morpholin-4-yl)propanoic acid)Hydrolytic degradation of the amideLC-MS, identified by a mass corresponding to the carboxylic acid.
By-products from side reactionsSynthesis processLC-MS/MS for structural elucidation based on fragmentation patterns. Synthesis of the suspected impurity for confirmation.

Future Directions and Emerging Research Avenues for N,n Dimethyl 3 Morpholin 4 Yl Propanamide

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of N,N-dimethyl-3-(morpholin-4-yl)propanamide and its analogs is an area ripe for innovation. Current methodologies can be expanded upon by exploring novel synthetic routes that offer improved efficiency, selectivity, and sustainability.

One promising approach involves the use of innovative catalytic systems. For instance, the development of molybdenum oxide catalysts has shown high activity and selectivity in the N,N-dimethylamination of alcohols, a key step in forming similar tertiary amines. researchgate.net Investigating the applicability of such catalysts to the synthesis of this compound could lead to more direct and atom-economical processes. Furthermore, cobalt-nanoparticle-based materials have demonstrated broad utility in the N-alkylation of amines with alcohols, offering another avenue for the efficient synthesis of a wide array of amine derivatives. researchgate.net

The exploration of one-pot, multi-component reactions also presents a compelling strategy. Such reactions, which allow for the formation of complex molecules from simple precursors in a single step, are highly desirable for their efficiency. Research into the catalyst-free, ultrasound-assisted synthesis of highly substituted propanamide derivatives in water showcases a green chemistry approach that could be adapted for the target molecule. researchgate.net Additionally, the azide (B81097) coupling method has been highlighted as an excellent technique for attaching amines to form peptide bonds, a reaction type central to the structure of this compound. acs.org

Synthetic StrategyPotential AdvantageRelevant Precedent
Molybdenum Oxide CatalysisHigh activity and selectivity in N,N-dimethylamination.N,N-dimethylamination of benzyl (B1604629) alcohol. researchgate.net
Cobalt-Nanoparticle CatalysisBroad applicability for N-alkylation of amines.Preparation of various primary, secondary, and tertiary amines. researchgate.net
Ultrasound-Assisted SynthesisEnergy-efficient, catalyst-free, and environmentally friendly.One-pot synthesis of highly substituted propanamide derivatives. researchgate.net
Azide Coupling MethodEfficient one-pot reaction with simple workup.Synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides. acs.org

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry offers powerful tools to predict the structure-function relationships of molecules like this compound, thereby guiding experimental research. Molecular docking and molecular dynamics (MD) simulations are at the forefront of these approaches.

These computational methods can elucidate the binding interactions and stability of morpholine-containing compounds within the active sites of biological targets. mdpi.comnih.gov For example, studies on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors have successfully used molecular docking and MD simulations to highlight strong binding interactions and conformational stability. mdpi.comnih.gov Such in silico studies can predict the binding affinity and orientation of this compound with various proteins, providing insights into its potential biological activities.

Furthermore, computational design can be employed to create novel derivatives with enhanced properties. By modifying the core structure of this compound in silico, researchers can explore how changes in its chemical architecture affect its binding to specific targets. This approach has been used to design morphine derivatives with altered pKa values to achieve selective binding in different physiological environments. nih.gov A similar strategy could be applied to optimize the target compound for specific biological investigations.

Development of Innovative In Vitro Assay Systems for Mechanistic Insights

To fully understand the biological role of this compound, the development and application of innovative in vitro assay systems are crucial. These systems can provide detailed mechanistic insights into its interactions with cellular components and pathways.

A variety of in vitro assays have been successfully used to study morpholine (B109124) derivatives. For instance, the MTT assay is a standard method to evaluate the cytotoxic effects of compounds on different cell lines. mdpi.com This assay could be employed to assess the potential impact of this compound on cell viability.

Beyond general cytotoxicity, specific enzyme inhibition assays are vital for pinpointing molecular targets. The inhibitory potential of morpholine-based thiazoles against carbonic anhydrase has been evaluated, revealing structure-activity relationships that govern their potency. nih.gov Similarly, assays targeting other enzymes, such as kinases, could reveal specific inhibitory activities of this compound. nih.gov The development of high-throughput screening platforms incorporating a diverse panel of such assays would enable a broad and efficient profiling of its biological activity.

In Vitro AssayPurposeExample Application
MTT AssayAssess cytotoxicity and cell proliferation.Evaluation of morpholine-substituted tetrahydroquinoline derivatives. mdpi.com
Enzyme Inhibition AssaysDetermine the inhibitory activity against specific enzymes.Screening of morpholine-based thiazoles against carbonic anhydrase. nih.gov
Apoptosis Detection KitsInvestigate the induction of programmed cell death.Analysis of cancer cells treated with morpholine-substituted tetrahydroquinolines. mdpi.com
Hypoxia-Inducible Factor-1 (HIF-1) Inhibition AssayEvaluate the effect on cellular response to low oxygen.Screening of morpholine-acetamide derivatives. nih.gov

Potential as a Molecular Probe for Biological System Investigations (excluding clinical application)

The unique structural features of this compound, particularly the presence of the morpholine ring, suggest its potential as a molecular probe for investigating biological systems. The morpholine moiety is a privileged structure in medicinal chemistry, known to enhance solubility, membrane permeability, and target interactions. mdpi.comnih.gov

As a molecular probe, this compound could be used to explore the function and topology of various biological targets. Its relatively simple structure could serve as a scaffold for the development of more complex probes. By attaching fluorescent tags or other reporter groups, researchers could create tools for bioimaging and tracking specific cellular processes. mdpi.com

The compound's ability to interact with biological macromolecules could be harnessed to study receptor binding or enzyme activity in a non-therapeutic context. For example, its potential interaction with receptors or enzymes could be characterized to better understand the role of these proteins in cellular signaling pathways. This fundamental research is essential for advancing our knowledge of biological systems.

Integration with Materials Science for Functional Hybrid Systems (if applicable)

The integration of this compound into materials science presents a novel and exciting research frontier. The chemical properties of morpholine and its derivatives suggest potential applications in the development of functional hybrid systems.

Morpholine itself is utilized as a corrosion inhibitor in steam boiler systems. huntsman.com This property could be explored by incorporating this compound into protective coatings or films for metals. Mechanistic studies have shown that morpholine derivatives can form a protective layer on steel surfaces through adsorption and coordination with iron atoms. chemicalbook.com

Furthermore, morpholine derivatives are used as intermediates in the manufacture of polymers, optical brighteners, and plasticizers. huntsman.com The propanamide portion of the target molecule could also contribute to polymer formation. Investigating the polymerization of or with this compound could lead to new materials with unique properties. For instance, carboranyl-containing derivatives have been synthesized for potential applications in materials science, highlighting the versatility of similar structures. mdpi.com The development of such hybrid systems could open up new applications in fields ranging from electronics to advanced coatings.

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

ParameterMethodAcceptance CriteriaReference
PurityHPLC (C18 column)≥98% (area normalization)
Residual SolventsGC-MS≤0.1% (ICH Q3C guidelines)
Elemental CompositionCHN Analysis±0.4% deviation

Q. Table 2. Stability Study Design

ConditionTemperatureHumiditySampling IntervalsAnalysis Method
Accelerated40°C75% RH0, 1, 3, 6 monthsHPLC-MS
Long-term-20°CN/A0, 6, 12 months1H^1H-NMR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.